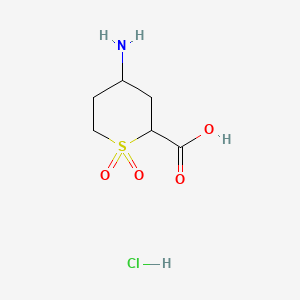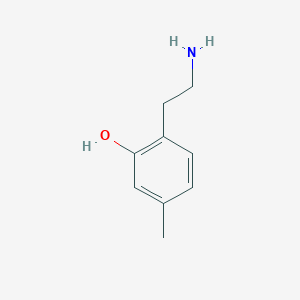
2-(2-Aminoethyl)-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-5-methylphenol is an organic compound that contains both an amino group and a hydroxyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-methylphenol typically involves the reaction of 5-methyl-2-nitrophenol with ethylenediamine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
2-(2-Aminoethyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2-(2-Aminoethyl)-5-methylphenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, making the compound of interest in pharmacological studies.
類似化合物との比較
Similar Compounds
Ethanolamine: Contains a similar aminoethyl group but lacks the aromatic ring.
2-Aminoethanol: Similar structure but without the methyl group on the benzene ring.
N-Methylethanolamine: Contains an additional methyl group on the nitrogen atom.
Uniqueness
2-(2-Aminoethyl)-5-methylphenol is unique due to the presence of both an aminoethyl group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2-(2-aminoethyl)-5-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6,11H,4-5,10H2,1H3 |
InChIキー |
ZPVWLNYPIMSBBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)

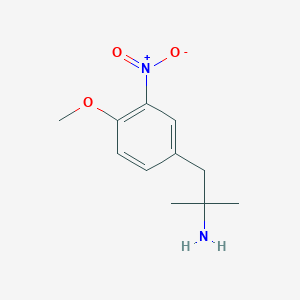
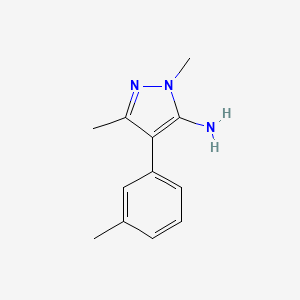
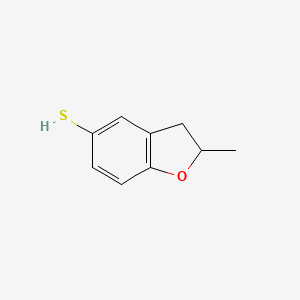
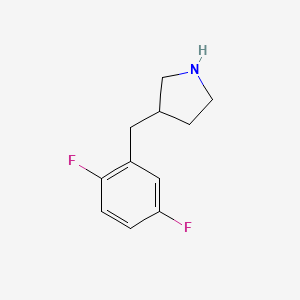
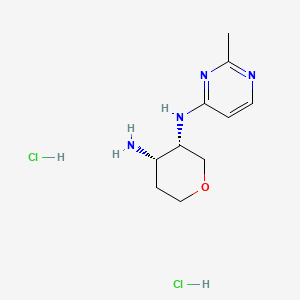
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)
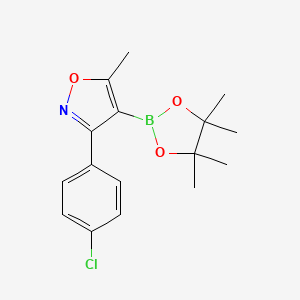

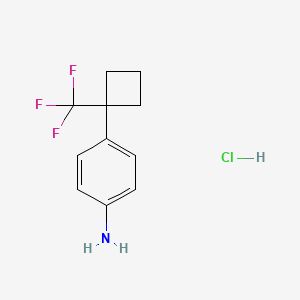
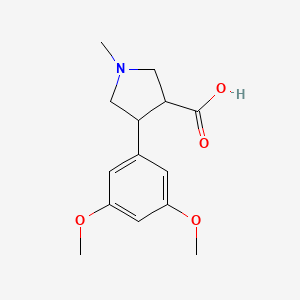
![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
